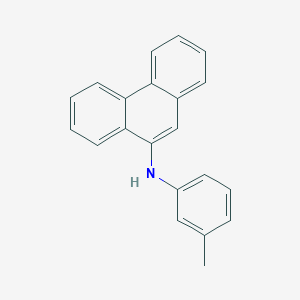

N-(3-Methylphenyl)phenanthren-9-amine

Description

N-(3-Methylphenyl)phenanthren-9-amine is an aromatic amine featuring a phenanthrene core substituted with a 3-methylphenyl group at the 9-position amine. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts rigidity and extended π-conjugation, while the meta-methylphenyl substituent introduces steric and electronic modifications.

Properties

CAS No. |

376652-63-0 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

N-(3-methylphenyl)phenanthren-9-amine |

InChI |

InChI=1S/C21H17N/c1-15-7-6-9-17(13-15)22-21-14-16-8-2-3-10-18(16)19-11-4-5-12-20(19)21/h2-14,22H,1H3 |

InChI Key |

NIWZIALESXFAOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)phenanthren-9-amine typically involves the reaction of 9-bromophenanthrene with 3-methylaniline in the presence of a suitable catalyst. One common method involves the use of sodium amide in liquid ammonia as a base, with iron(III) chloride as a catalyst . The reaction proceeds through the formation of a sodium amide intermediate, which then reacts with 9-bromophenanthrene to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)phenanthren-9-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(3-Methylphenyl)phenanthren-9-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)phenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific subsites within the active site of enzymes, influencing their activity and function . This interaction is often studied using techniques like NMR spectroscopy and fluorescence labeling.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties

The electronic behavior of aromatic amines is highly sensitive to substituents. Key comparisons include:

- N-(3-Nitrophenyl)acridin-9-amine and N-(3-Chlorophenyl)acridin-9-amine ():

- The nitro group (strong electron-withdrawing) and chloro group (mild electron-withdrawing) reduce electron density on the aromatic amine, lowering HOMO levels compared to the methyl group (electron-donating) in N-(3-Methylphenyl)phenanthren-9-amine. This affects redox stability and charge injection efficiency in electronic devices.

- Phenanthrene vs. Acridine Core : Phenanthrene's larger conjugated system may enhance charge delocalization and thermal stability relative to acridine-based analogues .

Table 1: Substituent Effects on Key Properties

| Compound | Core Structure | Substituent (Position) | Electronic Effect | Potential Application |

|---|---|---|---|---|

| This compound | Phenanthrene | 3-Methylphenyl (meta) | Electron-donating | OLED hole transport layer |

| N-(3-Nitrophenyl)acridin-9-amine | Acridine | 3-Nitrophenyl (meta) | Electron-withdrawing | Photovoltaic materials |

| N-(3-Chlorophenyl)acridin-9-amine | Acridine | 3-Chlorophenyl (meta) | Mild electron-withdrawing | Sensors, catalysis |

Spectral and Optoelectronic Properties

- Fluorescence and Absorption: In mixed films (e.g., BFLBBFLYQ:TPD), low-energy emission at 530 nm is observed, attributed to energy transfer between donor and acceptor moieties . For this compound, the phenanthrene core may shift emission to longer wavelengths (e.g., 450–550 nm) compared to acridine derivatives (~400–500 nm). Methyl groups generally enhance solubility and reduce aggregation-induced quenching, improving device efficiency in OLEDs .

Thermal and Solubility Characteristics

- Thermal Stability : Bulky substituents (e.g., 9,9-dimethylfluorenyl in ) increase glass transition temperatures (Tg), critical for device longevity. Phenanthrene’s planar structure may offer higher thermal stability than fluorene or biphenyl derivatives .

- Solubility : Meta-substituted methyl groups improve solubility in organic solvents (e.g., toluene, chloroform) compared to nitro- or chloro-substituted analogues, facilitating solution-processed device fabrication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.